![molecular formula C10H11N3S B2864417 4-(4-Aminomethyl-phenyl)-thiazol-2-ylamine CAS No. 117360-26-6](/img/structure/B2864417.png)
4-(4-Aminomethyl-phenyl)-thiazol-2-ylamine
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Overview
Description
4-(4-Aminomethyl-phenyl)-thiazol-2-ylamine, also known as 4-AMPT, is a chemical compound that has been extensively studied for its ability to inhibit the enzyme tryptophan hydroxylase (TPH). TPH is responsible for the synthesis of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By inhibiting TPH, 4-AMPT can effectively reduce serotonin levels in the brain, making it a useful tool for studying the role of serotonin in various physiological and pathological conditions.
Scientific Research Applications
Corrosion Inhibition
Thiazoles, including derivatives similar to 4-(4-Aminomethyl-phenyl)-thiazol-2-ylamine, have been studied for their corrosion inhibition properties. For instance, thiazole derivatives have shown significant effectiveness as corrosion inhibitors for copper in acidic environments. These compounds exhibit high inhibition efficiencies, with some reaching about 90%, indicating their potential as effective corrosion inhibitors for metals (Farahati et al., 2019).
Antimicrobial and Antitumor Activities
Thiazolidinone derivatives, with structural similarities to 4-(4-Aminomethyl-phenyl)-thiazol-2-ylamine, have been synthesized and evaluated for their trypanocidal and anticancer activities. These compounds have shown potential in inhibiting the growth of parasites at sub-micromolar concentrations and demonstrated significant anticancer activity against human tumor cell lines (Holota et al., 2019).
Synthesis and Characterization of Derivatives
Research has also focused on the synthesis and characterization of new thiazole derivatives, including aminothiazole derivatives. These compounds are significant in organic chemistry and medicinal chemistry due to their complex biological properties and presence in both natural products and drugs (Olszewski & Boduszek, 2010).
Anticancer and Imaging Agents
Derivatives of 2-(4-aminophenyl)benzothiazole, structurally related to 4-(4-Aminomethyl-phenyl)-thiazol-2-ylamine, are being developed for various medicinal applications, including antitumor, antibacterial, antifungal, and imaging agents. The study of these compounds' metabolism and interaction with biological targets provides insights into their pharmacokinetics and potential therapeutic applications (Chakraborty et al., 2010).
Molecular Dynamics and Computational Studies
Thiazole and thiadiazole derivatives, including those related to 4-(4-Aminomethyl-phenyl)-thiazol-2-ylamine, have been subjects of computational studies to predict their corrosion inhibition performances on iron. These studies involve density functional theory calculations and molecular dynamics simulations, providing insights into the theoretical basis of these compounds' effectiveness as corrosion inhibitors (Kaya et al., 2016).
Mechanism of Action
Target of Action
The primary target of 4-(4-Aminomethyl-phenyl)-thiazol-2-ylamine is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, signal transduction, and gene expression .
Mode of Action
It is known to interact with its target enzyme, potentially altering its function . This interaction could lead to changes in the enzyme’s activity, affecting the cellular processes it is involved in .
Biochemical Pathways
Given its target, it is likely to impact pathways involving tyrosine phosphorylation . Changes in these pathways could have downstream effects on various cellular processes .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the drug reaches its target site in the body .
Result of Action
The molecular and cellular effects of 4-(4-Aminomethyl-phenyl)-thiazol-2-ylamine’s action would depend on its specific interactions with its target and the resulting changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Aminomethyl-phenyl)-thiazol-2-ylamine. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its target .
properties
IUPAC Name |
4-[4-(aminomethyl)phenyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c11-5-7-1-3-8(4-2-7)9-6-14-10(12)13-9/h1-4,6H,5,11H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXAFKJKGUIHMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Aminomethyl)phenyl)thiazol-2-amine |
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